3-Fluoro-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 3-Fluoro-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidine derivatives . The reaction conditions typically involve heating with formic acid or triethyl orthoformate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
3-Fluoro-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds share structural similarities but may differ in their biological activities and applications . The uniqueness of 3-Fluoro-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide lies in its specific functional groups and their effects on its chemical and biological properties .
Properties
Molecular Formula |
C11H11FN4OS |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-fluoro-1-thieno[3,2-d]pyrimidin-4-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H11FN4OS/c12-11(10(13)17)2-3-16(5-11)9-8-7(1-4-18-8)14-6-15-9/h1,4,6H,2-3,5H2,(H2,13,17) |
InChI Key |
ASSGOTHIWBNSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
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